2-Amino-3-chloro-N-methylbenzamide
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Overview
Description
2-Amino-3-chloro-N-methylbenzamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzamide, characterized by the presence of an amino group at the second position, a chlorine atom at the third position, and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-chloro-N-methylbenzamide typically involves several steps:
Nitration and Reduction: The process begins with the nitration of 3-methylbenzoic acid to form 3-methyl-2-nitrobenzoic acid. This is followed by the reduction of the nitro group to an amino group, yielding 3-methyl-2-aminobenzoic acid.
Chlorination: The amino group is then protected, and the compound undergoes chlorination to introduce a chlorine atom at the third position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to form nitroso or nitro derivatives, while the amide group can undergo reduction to form corresponding amines.
Amidation and Esterification: The amide group can participate in amidation and esterification reactions to form various derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as hydroxide ions or alkoxides in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-Amino-3-chloro-N-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Amino-3-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-chloro-N,3-dimethylbenzamide: Similar structure with an additional methyl group.
2-Amino-3-chlorobenzamide: Lacks the N-methyl group.
3-Amino-2-chlorobenzamide: Different positioning of the amino and chlorine groups.
Uniqueness
2-Amino-3-chloro-N-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group, chlorine atom, and N-methyl group makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2-amino-3-chloro-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHOLSLMSOLPAQA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=CC=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30736709 |
Source
|
Record name | 2-Amino-3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18343-42-5 |
Source
|
Record name | 2-Amino-3-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30736709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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